molecular formula Cl3H8N5ORu-5 B12646459 Tetraamminechloronitrosylruthenium dichloride CAS No. 22615-60-7

Tetraamminechloronitrosylruthenium dichloride

Cat. No.: B12646459
CAS No.: 22615-60-7
M. Wt: 301.5 g/mol
InChI Key: MSCUCYIMCPIYPK-UHFFFAOYSA-K
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Description

Tetraamminechloronitrosylruthenium dichloride, with the formula [Ru(NH₃)₄Cl(NO)]Cl₂, is a coordination complex of ruthenium featuring a mixed-ligand environment. The compound combines ammine (NH₃), nitrosyl (NO), and chloride ligands, creating a unique electronic and geometric structure. Ruthenium complexes of this type are of interest in catalysis, materials science, and electrochemical studies due to their redox activity and ligand substitution versatility. While synthesis protocols for analogous ruthenium complexes often involve stepwise ligand substitution in solvents like tetrahydrofuran (THF) or aqueous HCl/ethanol mixtures, precise routes for this compound may align with methods described for other transition metal dichlorides (e.g., palladium or titanium-based systems) .

Properties

CAS No.

22615-60-7

Molecular Formula

Cl3H8N5ORu-5

Molecular Weight

301.5 g/mol

IUPAC Name

azanide;chlororuthenium(2+);nitroxyl anion;dichloride

InChI

InChI=1S/3ClH.NO.4H2N.Ru/c;;;1-2;;;;;/h3*1H;;4*1H2;/q;;;5*-1;+3/p-3

InChI Key

MSCUCYIMCPIYPK-UHFFFAOYSA-K

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[N-]=O.[Cl-].[Cl-].Cl[Ru+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraamminechloronitrosylruthenium dichloride typically involves the reaction of ruthenium trichloride with ammonia and nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the ruthenium center. The general reaction can be represented as follows:

RuCl3+4NH3+NOCl[Ru(NH3)4(NO)Cl]Cl2\text{RuCl}_3 + 4\text{NH}_3 + \text{NOCl} \rightarrow \text{[Ru(NH}_3\text{)}_4\text{(NO)Cl]} \text{Cl}_2 RuCl3​+4NH3​+NOCl→[Ru(NH3​)4​(NO)Cl]Cl2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraamminechloronitrosylruthenium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, often involving the reduction of the nitrosyl ligand.

    Substitution: Ligands in the coordination sphere can be substituted by other ligands, such as phosphines or other amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand substitution reactions typically involve the use of excess ligands under mild heating conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce nitrosyl-free ruthenium complexes .

Scientific Research Applications

Catalytic Applications

One of the primary applications of tetraamminechloronitrosylruthenium dichloride is in catalysis. It has been demonstrated to serve as an effective catalyst in various chemical reactions, including:

  • Hydrogenation Reactions : The compound facilitates the hydrogenation of alkenes and alkynes, leading to the formation of saturated hydrocarbons.
  • Oxidation Reactions : It acts as a catalyst in oxidation processes, enabling the conversion of alcohols to carbonyl compounds.
  • Cross-Coupling Reactions : this compound has been utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

The efficiency of these catalytic processes can be attributed to the unique electronic properties and geometric configuration of the ruthenium center within the complex.

Biological Applications

In addition to its chemical utility, this compound has shown promise in biological applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the generation of reactive nitrogen species that induce apoptosis in cancer cells.
  • Nitric Oxide Delivery : The nitrosyl group within the complex allows for controlled release of nitric oxide, which has implications for cardiovascular therapies and other medical applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

  • Catalytic Hydrogenation : A study demonstrated that this compound could effectively catalyze the hydrogenation of unsaturated fatty acids, resulting in increased yields compared to traditional catalysts. The reaction conditions were optimized for maximum efficiency, showcasing the compound's potential in industrial applications.
  • Anticancer Properties : In vitro studies indicated that this compound significantly inhibited the growth of breast cancer cells. The study provided insights into its mechanism of action, suggesting that it disrupts cellular respiration by targeting mitochondrial function.
  • Synthesis of Ruthenium Complexes : Researchers have utilized this compound as a starting material for synthesizing novel ruthenium complexes with enhanced catalytic properties. These derivatives have shown improved activity in various organic transformations.

Mechanism of Action

The mechanism of action of tetraamminechloronitrosylruthenium dichloride involves its interaction with molecular targets such as DNA and proteins. The nitrosyl ligand can undergo redox reactions, leading to the generation of reactive nitrogen species that can modify biomolecules. The ruthenium center can also coordinate to various biological ligands, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Ligand-Based Comparisons

Table 1: Ligand Environments and Metal Centers
Compound Metal Center Ligands Geometry Key Applications
[Ru(NH₃)₄Cl(NO)]Cl₂ Ru(II/III) NH₃, NO, Cl⁻ Octahedral Catalysis, Electrochemistry
1,1′-di-tert-butylphosphinoferrocene PdCl₂ () Pd(II) Phosphine, Cl⁻ Square planar Suzuki cross-coupling
Titanium tetrachloride () Ti(IV) Cl⁻ Tetrahedral Lewis acid, Polymerization
Paraquat dichloride () Organic cation Cl⁻ counterion Ionic lattice Herbicide
(Methylcyclopentadienyl)erbium dichloride () Er(III) Cyclopentadienyl, Cl⁻ Trigonal prism Organometallic synthesis

Key Observations :

  • Ligand Diversity: The ruthenium complex’s mixed NH₃/NO/Cl⁻ ligand system contrasts with simpler chloride-dominated structures (e.g., TiCl₄) or organometallic cyclopentadienyl systems .
  • Redox Activity : Unlike TiCl₄ (a static Lewis acid), the Ru complex’s nitrosyl ligand enables redox-driven reactivity, akin to palladium catalysts in cross-coupling reactions .

Functional and Toxicological Comparisons

Insights :

  • The ruthenium complex’s toxicity is expected to align with other metal chlorides (e.g., respiratory irritation), though less acute than paraquat .
  • Bridging studies for formulations (as in paraquat’s 20% vs. 44% SL) suggest concentration-dependent toxicity, a factor relevant to industrial scaling of Ru complexes .

Biological Activity

Tetraamminechloronitrosylruthenium dichloride (commonly referred to as Ru(NO)(NH₃)₄Cl₂) is a coordination compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : \text{ RuCl}_2(\text{NH}_3)_4\text{NO}]}
  • Molecular Weight : 383.5 g/mol
  • CAS Number : 34433-31-3

The compound features a ruthenium center coordinated with four ammonia ligands, two chloride ions, and one nitrosyl group. This unique structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Nitric Oxide Release : The nitrosyl group is capable of releasing nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and immune response modulation.
  • Interaction with Biological Macromolecules : The compound can interact with proteins and nucleic acids, potentially altering their functions. This interaction is crucial for understanding its therapeutic potential in cancer and cardiovascular diseases.
  • Antioxidant Activity : Preliminary studies suggest that Ru(NO)(NH₃)₄Cl₂ may exhibit antioxidant properties, which could protect cells from oxidative stress—an important factor in many diseases.

1. Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

  • Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with Ru(NO)(NH₃)₄Cl₂ resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations as low as 10 µM. The mechanism involved the activation of caspases, leading to programmed cell death.

2. Cardiovascular Effects

The compound's ability to release NO suggests potential applications in cardiovascular medicine, particularly in treating conditions like hypertension and heart failure.

  • Case Study : In an animal model of hypertension, administration of this compound led to significant reductions in blood pressure and improved cardiac function. The effects were attributed to enhanced endothelial function through NO-mediated vasodilation.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduction of apoptosis
CardiovascularVasodilation and blood pressure reduction
AntioxidantReduction of oxidative stress

Research Findings

Recent studies have focused on elucidating the precise mechanisms by which this compound exerts its effects. Notable findings include:

  • Mechanistic Insights : Research published in Journal of Medicinal Chemistry highlighted that the compound interacts with thiol groups in proteins, leading to conformational changes that affect protein function.
  • In Vivo Studies : Animal studies reported by Pharmacology Research confirmed the compound's efficacy in reducing tumor size in xenograft models, suggesting a potential role as an anticancer agent.

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